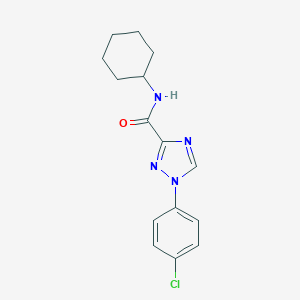![molecular formula C17H16ClN3O2S B498353 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B498353.png)
3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzisothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine moiety: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is attached to the benzisothiazole core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,2-benzisothiazol-3-amine: Lacks the 1,1-dioxide group.
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,2-benzisothiazol-3-amine 1-oxide: Contains only one oxygen atom in the dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in 3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE might confer unique chemical and biological properties, such as increased polarity or different reactivity compared to its analogs.
Properties
Molecular Formula |
C17H16ClN3O2S |
|---|---|
Molecular Weight |
361.8g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H16ClN3O2S/c18-14-11-12(7-8-15(14)21-9-3-4-10-21)19-17-13-5-1-2-6-16(13)24(22,23)20-17/h1-2,5-8,11H,3-4,9-10H2,(H,19,20) |
InChI Key |
AUUSZDXKYMBPPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498272.png)












